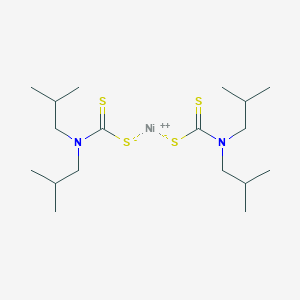
Nickel diisobutyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel diisobutyldithiocarbamate is a coordination compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel diisobutyldithiocarbamate can be synthesized through the reaction of nickel salts with diisobutyldithiocarbamate ligands. The typical procedure involves dissolving the nickel salt in an aqueous or ethanol solution and then adding the diisobutyldithiocarbamate ligand in a stoichiometric ratio. The reaction mixture is stirred, and the resulting precipitate is filtered and washed to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where the reaction parameters such as temperature, pH, and concentration are carefully controlled .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel diisobutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur atoms in the dithiocarbamate moiety, which can donate electron pairs to the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxide, while reduction can produce nickel metal or other reduced nickel species .
Wissenschaftliche Forschungsanwendungen
Nickel diisobutyldithiocarbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of nickel diisobutyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligand. This coordination enhances the stability and reactivity of the compound. The sulfur atoms donate electron pairs to the nickel ion, forming a stable complex that can interact with various molecular targets such as DNA, proteins, and enzymes .
Vergleich Mit ähnlichen Verbindungen
Nickel diisobutyldithiocarbamate can be compared with other dithiocarbamate compounds such as zinc diisobutyldithiocarbamate and copper diisobutyldithiocarbamate:
Zinc Diisobutyldithiocarbamate: Similar to this compound, zinc diisobutyldithiocarbamate forms stable complexes with metal ions and has applications in catalysis and material science.
Copper Diisobutyldithiocarbamate: This compound also forms stable complexes and is used in similar applications, but it has different reactivity and stability profiles compared to this compound.
This compound is unique due to its specific coordination geometry and the ability to form stable complexes with nickel ions, which imparts distinct properties and applications .
Eigenschaften
CAS-Nummer |
15317-78-9 |
|---|---|
Molekularformel |
C18H36N2NiS4 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C9H19NS2.Ni/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
YCBUXHNUQAZVSS-UHFFFAOYSA-L |
SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Ni+2] |
Key on ui other cas no. |
15317-78-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















